molecular formula C15H11N3 B13121983 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B13121983
M. Wt: 233.27 g/mol
InChI Key: JPKXKGGARFMURM-UHFFFAOYSA-N
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Description

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often focus on optimizing yields and reaction conditions to ensure high efficiency and purity .

Chemical Reactions Analysis

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functionalization, which can impart distinct reactivity and biological activity .

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C15H11N3/c1-11-2-5-13(6-3-11)14-10-18-9-12(8-16)4-7-15(18)17-14/h2-7,9-10H,1H3

InChI Key

JPKXKGGARFMURM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N

Origin of Product

United States

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